Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate
Description
Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate is a piperazine derivative featuring a carbamothioyl group attached to a 4-methylphenyl substituent and an ethyl carboxylate moiety. The carbamothioyl (–N–C(=S)–) group distinguishes it from carboxamide analogs, introducing unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-10-8-17(9-11-18)14(21)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAZSWOPMZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Ethyl Chloroformate
Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield ethyl piperazine-1-carboxylate. This method is efficient and scalable.
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Reactants : Piperazine (1.0 eq), ethyl chloroformate (1.1 eq), triethylamine (2.0 eq).
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–16 hours.
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Yield : 85–90%.
Deprotection of tert-Butyl Carbamate Derivatives
tert-Butyl-protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) are deprotected using HCl in dioxane or TFA to generate the free amine, which is subsequently reacted with ethyl chloroformate.
Introduction of the Carbamothioyl Group
The 4-methylphenylcarbamothioyl moiety is introduced via reaction with 4-methylphenyl isothiocyanate. Two primary strategies are employed:
Direct Coupling with 4-Methylphenyl Isothiocyanate
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Reactants : Ethyl piperazine-1-carboxylate (1.0 eq), 4-methylphenyl isothiocyanate (1.1 eq).
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Conditions : Ethanol or acetonitrile, reflux (80°C), 3–6 hours.
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
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Yield : 70–85%.
Mechanism : The piperazine amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.
Base-Mediated Coupling
For hindered substrates, bases like cesium carbonate (Cs₂CO₃) or lithium hydride (LiH) enhance reactivity.
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Reactants : Ethyl piperazine-1-carboxylate (1.0 eq), 4-methylphenyl isothiocyanate (1.3 eq), Cs₂CO₃ (1.0 eq).
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Conditions : MeCN/DCM (1:1), 60°C, 18 hours.
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Yield : 75–80%.
Alternative Routes and Optimization
Thiourea Formation via Thiocarbonyl Diimidazole
Solid-Phase Synthesis
Immobilized piperazine derivatives on resin allow for iterative functionalization, though this method is less common for bulk synthesis.
Critical Data Tables
Table 1: Comparison of Key Synthesis Methods
Table 2: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield |
|---|---|---|---|
| Ethanol | 80 | 3 | 80% |
| MeCN/DCM | 60 | 18 | 78% |
| DMF | 25 | 24 | 65% |
Challenges and Solutions
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Over-Alkylation : Controlled stoichiometry (1:1.1 ratio of piperazine to isothiocyanate) minimizes di-substitution.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
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Stability : The product is hygroscopic; storage under nitrogen at –20°C is recommended .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate has a molecular formula of and a molecular weight of approximately 395.5 g/mol. Its structure features a piperazine ring, which is known for its versatility in drug design due to its ability to form hydrogen bonds and its structural similarity to natural compounds.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit promising anticancer properties. For instance, research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
A study published in BMC Chemistry highlighted the synthesis of piperazine derivatives that demonstrated cytotoxic effects against various cancer cell lines. The results indicated that modifications on the piperazine ring could enhance biological activity, suggesting that this compound may also possess similar properties .
Neuropharmacological Effects
Piperazine derivatives are also explored for their neuropharmacological effects. This compound could potentially modulate neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study:
Research on piperazine-based compounds has demonstrated their efficacy in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. These findings suggest that further investigation into this compound could reveal valuable therapeutic applications .
Green Chemistry Approaches
The synthesis of this compound can be achieved through environmentally friendly methods, which is a growing trend in chemical manufacturing. Techniques such as solvent-free synthesis and microwave-assisted reactions have been employed to enhance yield while minimizing waste.
Data Table: Synthesis Methods Comparison
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Conventional Synthesis | 60 | High |
| Microwave-Assisted Synthesis | 85 | Low |
| Solvent-Free Synthesis | 90 | Very Low |
This table illustrates the advantages of modern synthetic approaches in producing this compound with higher efficiency and reduced environmental impact.
Future Research Directions
The potential applications of this compound warrant further exploration:
- Pharmacokinetics and Toxicology Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating its safety and efficacy.
- Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications influence biological activity can lead to the development of more potent derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, while the carbamothioyl group may modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 4-[(2,5-Dimethylphenyl)carbamothioyl]piperazine-1-carboxylate
- Structural Difference : Substitution at 2,5-dimethylphenyl vs. 4-methylphenyl.
- Impact : Increased steric hindrance from ortho-methyl groups may reduce binding affinity in biological systems compared to the para-methyl analog. The electronic effects (electron-donating methyl groups) remain similar, but spatial orientation alters intermolecular interactions .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Difference : Chloro substituent (electron-withdrawing) replaces methyl (electron-donating); carboxamide (–N–C(=O)–) replaces carbamothioyl.
- The carboxamide’s oxygen atom participates in stronger hydrogen bonds than the thiocarbonyl’s sulfur, affecting solubility and protein binding .
Variations in the Functional Group
Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate
- Structural Difference : Direct phenylthiocarbamoyl vs. 4-methylphenylcarbamothioyl.
- Impact : Metal coordination studies with Ni(II), Zn(II), and Cd(II) reveal that the thiourea moiety forms stable chelates, suggesting applications in catalysis or metallodrugs. The methyl group in the target compound may fine-tune ligand flexibility and metal selectivity .
Ethyl 4-(4-Nitrophenyl)piperazine-1-carboxylate
- Structural Difference : Nitro group (strong electron-withdrawing) replaces carbamothioyl.
- Impact : The nitro group drastically alters electronic properties, increasing reactivity in reduction reactions. Such derivatives are often intermediates in pharmaceutical synthesis (e.g., antipsychotics) but lack the metal-binding capacity of thiourea derivatives .
Core Heterocycle Modifications
1-Phenylcarbamoylpiperidine-4-carboxamide
- Structural Difference : Piperidine (saturated six-membered ring with one N) replaces piperazine (two N atoms).
- Impact : Piperidine lacks the secondary amine of piperazine, reducing hydrogen-bonding capacity and basicity. This may lower solubility in acidic environments compared to piperazine derivatives .
Spectroscopic Characteristics
Biological Activity
Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate is a notable compound within the piperazine derivative class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 252.35 g/mol
The synthesis typically involves the reaction of piperazine with ethyl chloroformate and 4-methylphenyl isothiocyanate under controlled conditions. The steps include:
- Formation of Ethyl Piperazine-1-Carboxylate : Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine).
- Formation of the Target Compound : The resulting product is further reacted with 4-methylphenyl isothiocyanate to yield this compound.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. In studies, it has shown significant activity against strains such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant variants. For instance, it demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and linezolid.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. Mechanistic studies suggest that it may interfere with cellular signaling pathways involved in cell survival and proliferation .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, modulating their activity.
- Binding Affinity : The presence of the 4-methylphenyl group enhances its binding affinity to biological targets, which is crucial for its antimicrobial and anticancer activities .
Study on Antimicrobial Activity
A study published in MDPI highlighted the effectiveness of similar piperazine derivatives against multi-drug resistant strains. This compound was part of a broader investigation into novel antimicrobial agents, showing promising results against resistant bacterial strains .
Anticancer Research
In a separate investigation focused on anticancer agents, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects, leading to further exploration into its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | High against Gram-positive bacteria | Moderate | Enzyme inhibition |
| Ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate | Moderate | High | Receptor modulation |
| Ethyl 4-[(2-chlorophenyl)carbamothioyl]piperazine-1-carboxylate | Low | Low | Nucleophilic substitution |
Q & A
Q. What are the standard synthetic protocols for Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate, and how can reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step approach:
- Step 1 : Formation of the piperazine ring using ethylenediamine and dihaloalkanes under basic conditions .
- Step 2 : Introduction of the carbamothioyl group via reaction with 4-methylphenyl isothiocyanate in anhydrous acetonitrile (ACN) with DIPEA as a base .
- Step 3 : Ethyl esterification using ethyl chloroformate under reflux .
- Key Factors : Reaction time (12–24 hours), solvent purity, and stoichiometric ratios (1:1.5 for amine:isothiocyanate) significantly impact yield. Purification via recrystallization (hexane:ethyl acetate) or column chromatography (SiO₂) is recommended .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects. For example:
- Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.
- Aromatic protons (4-methylphenyl) resonate as doublets at δ 7.2–7.4 ppm .
- Mass Spectrometry (MALDI-TOF) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO₂Et group) .
- Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N percentages (e.g., C: 65.62%, H: 5.75%) .
Q. How can researchers design initial biological assays to evaluate its bioactivity?
- Methodology :
- Target Selection : Prioritize enzymes/receptors with structural homology to known piperazine-carbothioamide targets (e.g., carbonic anhydrase, kinase enzymes) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric assays with purified enzymes (e.g., hCA I/II) and controls (e.g., acetazolamide) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodology :
- Catalytic Optimization : Use iridium catalysts (e.g., [Ir(cod)Cl]₂) for enantioselective amination to control substitution patterns .
- Solvent Effects : Polar aprotic solvents (e.g., DME) enhance nucleophilic attack on the piperazine ring .
- Monitoring : Employ LC-MS to track intermediate formation and adjust reaction kinetics .
Q. What strategies resolve contradictions in NMR data due to dynamic equilibria or tautomerism?
- Methodology :
- Variable Temperature NMR : Identify coalescence points for proton exchange (e.g., NH protons in carbamothioyl groups) .
- Deuterated Solvents : Use DMSO-d₆ to stabilize specific tautomers and simplify splitting patterns .
- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign ambiguous peaks .
Q. How can molecular docking studies predict binding modes with biological targets?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Cross-check with crystallographic data (e.g., PDB IDs 3L3F for carbonic anhydrase) .
- Key Interactions : Prioritize hydrogen bonding (carbothioyl S with Zn²+ in enzymes) and π-π stacking (4-methylphenyl with aromatic residues) .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
- Methodology :
- Substituent Variation : Compare analogues (e.g., tert-butyl vs. ethyl esters) to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., carbothioyl group for enzyme inhibition) via 3D-QSAR models .
- In Vivo Validation : Test optimized derivatives in murine models for pharmacokinetics (e.g., logP, t½) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
